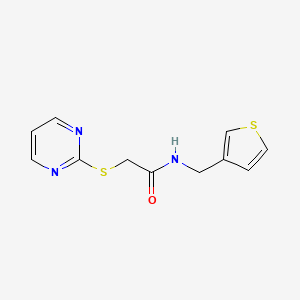
2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide, also known as PTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. PTA is a member of the class of acetamides and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The exact mechanism of action of 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide may alter gene expression patterns, leading to the observed effects on cancer cells and inflammation.
Biochemical and Physiological Effects
2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and inflammation, 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has been shown to inhibit angiogenesis, the formation of new blood vessels. This effect may contribute to its anti-cancer properties. 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities. Additionally, 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has been extensively studied, so there is a large body of literature available on its properties and potential uses. However, one limitation of using 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide. One area of interest is in the development of 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide derivatives that may have improved properties or selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide and its effects on gene expression. Finally, there is potential for 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide to be used in combination with other drugs or therapies for the treatment of cancer or other diseases.
合成方法
2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-N-(3-thienylmethyl)acetamide with potassium pyrimidine-2-thiolate in the presence of a base. This reaction results in the formation of 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide as a white solid. Other methods for synthesizing 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide have also been reported in the literature.
科学研究应用
2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has been studied for its potential use in a variety of scientific research applications. One major area of interest is in the field of cancer research. 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c15-10(14-6-9-2-5-16-7-9)8-17-11-12-3-1-4-13-11/h1-5,7H,6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXNVEKQGZGTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

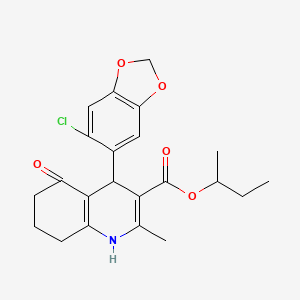

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5224796.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)
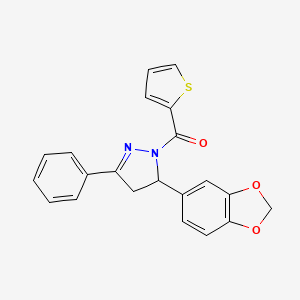
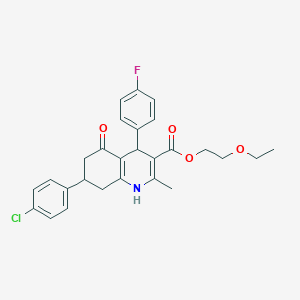
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5224833.png)
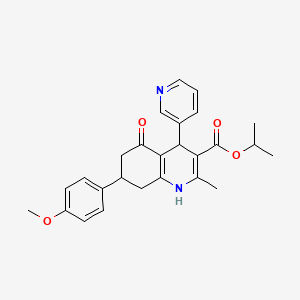
![N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B5224839.png)
![N-(tert-butyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5224846.png)
![2-{[2-(4-nitrophenyl)acetyl]amino}ethyl acetate](/img/structure/B5224871.png)
![8-chloro-2-(4-ethylphenyl)-N'-[1-(5-methyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5224875.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B5224878.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5224882.png)